molecular formula C10H10BrClN2O2 B1418390 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 957062-60-1

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Cat. No. B1418390
M. Wt: 305.55 g/mol
InChI Key: WOGBIPVVEXPIQZ-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a chemical compound with the IUPAC name ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride . It has a molecular weight of 305.56 . This compound is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2.ClH/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7;/h3-6H,2H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 305.56 .

Scientific Research Applications

Antiviral Activity

A study by Chen et al. (2011) explored the anti-hepatitis B virus activity of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives. Some compounds in this series demonstrated significant potential in inhibiting HBV DNA replication.

Pharmaceutical Synthesis

The use of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in pharmaceutical synthesis was detailed by Sanghavi et al. (2022). The study highlighted the Suzuki–Miyaura borylation reaction to create potent anti-cancer and anti-TB agents.

Chemical Synthesis and Derivative Formation

The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, including ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, was investigated by Stanovnik et al. (2008). These compounds were transformed into various amides and other derivatives.

Antibacterial Activity

Research by Althagafi and Abdel‐Latif (2021) focused on synthesizing new imidazo[1,2-a]pyridine derivatives with notable antibacterial properties. The study underscores the potential of these compounds in developing new antibiotics.

Modification of Natural Polymers

Levov et al. (2011) demonstrated the modification of chitosan, a natural biopolymer, with ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments, indicating the utility of these compounds in bio-materials science. Read more.

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.ClH/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBIPVVEXPIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656932
Record name Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

CAS RN

957062-60-1
Record name Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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